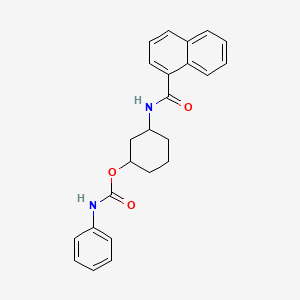
3-(1-Naphthamido)cyclohexyl phenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Naphthamido)cyclohexyl phenylcarbamate, commonly known as NPPB, is a chemical compound that has been widely used in scientific research. It was first synthesized in the 1970s and has since been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications.
Applications De Recherche Scientifique
Antioxidant Activity
The compound has been studied for its antioxidant properties, particularly its effectiveness against reactive oxygen species (ROS) such as hydroxyl (HO•) and hydroperoxyl (HOO•) radicals . The radical scavenging mechanism involves several possible reactions, including hydrogen atom transfer (HAT), radical adduct formation (RAF), single electron transfer followed by proton transfer (SETPT), and sequential proton loss electron transfer (SPLET). These mechanisms are crucial in understanding how antioxidants can protect against oxidative stress, which is implicated in various diseases like cancer, diabetes, and cardiovascular diseases.
Computational Chemistry
Using density functional theory (DFT), researchers can computationally investigate the electronic structure and reaction kinetics of “3-(1-Naphthamido)cyclohexyl phenylcarbamate” . This approach allows for the prediction of the compound’s behavior in different environments, which is essential for designing new potential antioxidants and understanding their activities at a molecular level.
Biological Functions
The compound’s interaction with ROS has implications for cell signaling and the body’s antioxidant system . By studying these interactions, scientists can better understand the balance between ROS production and the antioxidant system’s capacity to neutralize these species, providing insights into the prevention and treatment of oxidative stress-related conditions.
Mechanistic Action of Antioxidants
The detailed mechanistic study of “3-(1-Naphthamido)cyclohexyl phenylcarbamate” provides valuable information on the direct and indirect antioxidant mechanisms . Indirect antioxidants work by modulating the expression of antioxidant enzymes or inhibiting enzymes responsible for ROS production, while direct antioxidants deactivate free radicals directly.
Drug Design
The insights gained from the computational and mechanistic studies of the compound can inform the design of new drugs, especially those targeting diseases caused by oxidative stress . By understanding how the compound interacts with radicals, researchers can develop more effective therapeutic agents.
Material Science
Aryl carbamates, including “3-(1-Naphthamido)cyclohexyl phenylcarbamate”, can be used in material science for the development of new materials with antioxidant properties . These materials could have applications in various industries, including healthcare and manufacturing.
Chemical Synthesis
The compound can serve as a building block in chemical synthesis, providing a versatile framework for the development of a wide range of chemical entities . Its structural features make it suitable for modifications and derivatizations, leading to new compounds with potential applications in different fields of chemistry.
Analytical Chemistry
Due to its unique chemical properties, “3-(1-Naphthamido)cyclohexyl phenylcarbamate” can be used as a standard or reagent in analytical chemistry applications . It can help in the quantification and identification of various substances through techniques like chromatography and spectrometry.
Propriétés
IUPAC Name |
[3-(naphthalene-1-carbonylamino)cyclohexyl] N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c27-23(22-15-6-9-17-8-4-5-14-21(17)22)25-19-12-7-13-20(16-19)29-24(28)26-18-10-2-1-3-11-18/h1-6,8-11,14-15,19-20H,7,12-13,16H2,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWNRSLWQXCLSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Naphthamido)cyclohexyl phenylcarbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2558163.png)

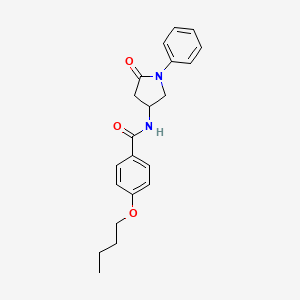


![N-[1-(furan-2-yl)propan-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B2558168.png)

![2-[(Adamantane-1-carbonyl)-amino]-3-(1H-indol-3-yl)-propionic acid](/img/structure/B2558173.png)
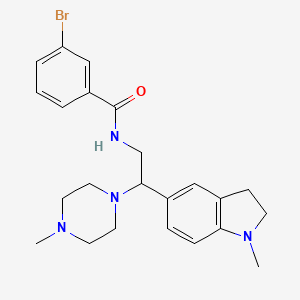
![3-(2-chlorobenzyl)-5-(4-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2558175.png)
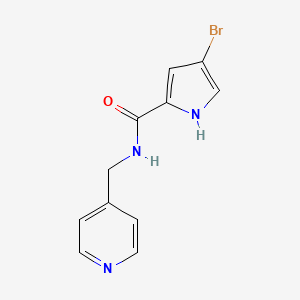
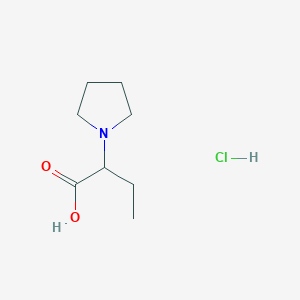
![1-(3-Fluoropropyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2558180.png)
![Ethyl 4-(4-tert-butylphenyl)-2-[(chloroacetyl)amino]thiophene-3-carboxylate](/img/structure/B2558182.png)